molecular formula C5H7NO3S B15054353 2-((4-Oxoazetidin-2-yl)thio)acetic acid CAS No. 31898-75-6

2-((4-Oxoazetidin-2-yl)thio)acetic acid

Cat. No.: B15054353
CAS No.: 31898-75-6
M. Wt: 161.18 g/mol
InChI Key: FPLBCRWINFQSFE-UHFFFAOYSA-N
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Description

2-((4-Oxoazetidin-2-yl)thio)acetic acid is a compound with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol . This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and a thioacetic acid moiety. The azetidinone ring is known for its significance in the synthesis of various β-lactam antibiotics, making this compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Oxoazetidin-2-yl)thio)acetic acid typically involves the reaction of 4-oxoazetidin-2-yl acetate with thiol-containing reagents under specific conditions. One common method includes the use of copper(I) iodide and sodium thiosulfate to facilitate the thioarylation or thioalkylation of halogenated azetidinones . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as recrystallization and column chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Oxoazetidin-2-yl)thio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The thioacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the thioacetic acid moiety under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Thioether derivatives.

Scientific Research Applications

2-((4-Oxoazetidin-2-yl)thio)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Oxoazetidin-2-yl)thio)acetic acid involves its interaction with bacterial enzymes, particularly those involved in cell wall synthesis. The azetidinone ring mimics the structure of the natural substrate of these enzymes, leading to the inhibition of their activity and ultimately causing bacterial cell death . The compound targets molecular pathways associated with bacterial cell wall biosynthesis, making it effective against various bacterial strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Oxoazetidin-2-yl)thio)acetic acid is unique due to the presence of both the azetidinone ring and the thioacetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as an antimicrobial agent.

Properties

CAS No.

31898-75-6

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

2-(4-oxoazetidin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C5H7NO3S/c7-3-1-4(6-3)10-2-5(8)9/h4H,1-2H2,(H,6,7)(H,8,9)

InChI Key

FPLBCRWINFQSFE-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)SCC(=O)O

Origin of Product

United States

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